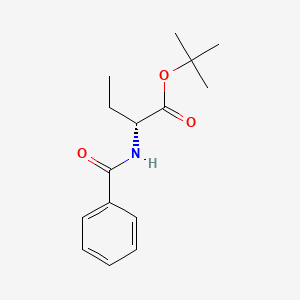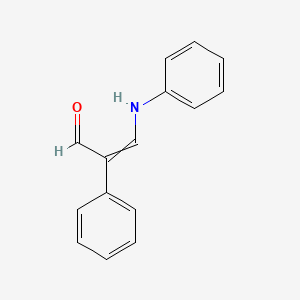![molecular formula C10H19NO B14182073 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol CAS No. 870889-22-8](/img/structure/B14182073.png)
3-Propyl-8-azabicyclo[3.2.1]octan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propyl-8-azabicyclo[3.2.1]octan-3-ol is a bicyclic compound with a unique structure that includes a nitrogen atom within its ring system. This compound is part of the tropane alkaloid family, which is known for its diverse biological activities. The molecular formula of this compound is C10H19NO, and it has a molecular weight of 169.26 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the following steps :
Starting Materials: The synthesis begins with the reaction of butanedial with isopropylamine hydrochloride and acetonedicarboxylic acid in the presence of sodium acetate.
Reaction Conditions: The reaction mixture is heated to promote the formation of the bicyclic structure.
Hydrogenation: The intermediate product is then subjected to hydrogenation using an active nickel catalyst to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Chemischer Reaktionen
3-Propyl-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.
Wissenschaftliche Forschungsanwendungen
3-Propyl-8-azabicyclo[3.2.1]octan-3-ol has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Propyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways . The nitrogen atom within its structure allows it to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, which may result in therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
3-Propyl-8-azabicyclo[3.2.1]octan-3-ol can be compared with other similar compounds, such as :
- 8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-one
- 8-Oxa-3-azabicyclo[3.2.1]octane
- 3-(5-Chloro-2-pyridinyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-ol
These compounds share a similar bicyclic structure but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific propyl group, which can influence its interaction with molecular targets and its overall pharmacological profile.
Eigenschaften
CAS-Nummer |
870889-22-8 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
3-propyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C10H19NO/c1-2-5-10(12)6-8-3-4-9(7-10)11-8/h8-9,11-12H,2-7H2,1H3 |
InChI-Schlüssel |
KVTURBHNIIWPOH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(CC2CCC(C1)N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


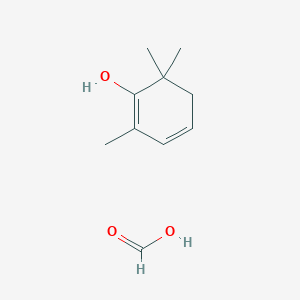
![1-Iodo-2-{[(prop-2-en-1-yl)oxy]methyl}-4-(trifluoromethyl)benzene](/img/structure/B14182002.png)

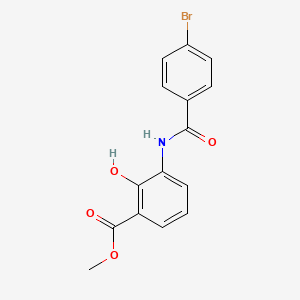
![N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide](/img/structure/B14182019.png)
![Methanone, (2-benzo[b]thien-3-ylphenyl)phenyl-](/img/structure/B14182033.png)
![2,2'-{[2-(Benzoyloxy)ethyl]azanediyl}diacetic acid](/img/structure/B14182035.png)
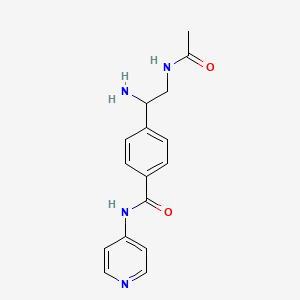
![1-Fluoro-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14182038.png)
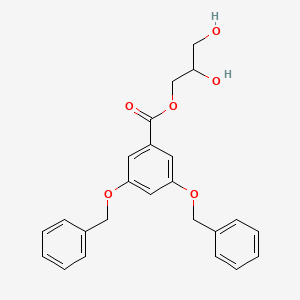
![N~1~,N~4~-Bis[4-(2-hydroxyethoxy)phenyl]benzene-1,4-dicarboxamide](/img/structure/B14182044.png)
![2-(Diphenylphosphanyl)-6-[2,6-di(propan-2-yl)phenyl]pyridine](/img/structure/B14182052.png)
